EED Binding Affinity (TR-FRET) vs. Intra-Class Analogs
In the LanthaScreen TR‑FRET competitive displacement assay using a pyrrolidine inhibitor‑based Oregon‑Green probe against GST‑tagged EED, 4‑(3‑(pyrrolidin‑1‑yl)propoxy)pyridin‑2‑amine (CHEMBL4087938) exhibits an IC₅₀ of 80 nM (assay ID: ChEMBL) [1]. A structurally distinct amino‑pyrrolidine comparator bearing a piperidine‑linked aromatic substituent (CHEMBL4097336) yields an IC₅₀ of 40 nM in the identical assay, while a related dimethylamino‑pyrrolidine indole derivative (CHEMBL4072445) reaches 100 nM [2][3]. This places the target compound in a mid‑nanomolar affinity range, clearly differentiated from both the more potent piperidine‑containing analog and the weaker dimethylamino indole series member.
vs. 40 nM (piperidine analog)
vs. 100 nM (indole analog)
| Evidence Dimension | EED binding inhibition (TR‑FRET IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 80 nM |
| Comparator Or Baseline | CHEMBL4097336 (piperidine‑linked analog): IC₅₀ = 40 nM; CHEMBL4072445 (dimethylamino‑pyrrolidine indole analog): IC₅₀ = 100 nM |
| Quantified Difference | 2‑fold weaker vs. CHEMBL4097336; 1.25‑fold stronger vs. CHEMBL4072445 |
| Conditions | LanthaScreen TR‑FRET; GST‑tagged EED; pyrrolidine inhibitor‑based Oregon‑Green probe; 1 h incubation; ChEMBL curated (AbbVie). |
Why This Matters
Sub‑100 nM biochemical activity against EED is a proven entry criterion for PRC2‑targeted chemical probe development, making this compound a credible starting point for epigenetic inhibitor programs.
- [1] BindingDB. BDBM50231859 (CHEMBL4087938): 4-(3-(Pyrrolidin-1-yl)propoxy)pyridin-2-amine EED TR‑FRET IC₅₀ = 80 nM. https://bindingdb.org/ View Source
- [2] BindingDB. BDBM50231836 (CHEMBL4097336): piperidine‑linked analog EED TR‑FRET IC₅₀ = 40 nM. View Source
- [3] BindingDB. BDBM50231871 (CHEMBL4072445): dimethylamino‑pyrrolidine indole analog EED TR‑FRET IC₅₀ = 100 nM. View Source
